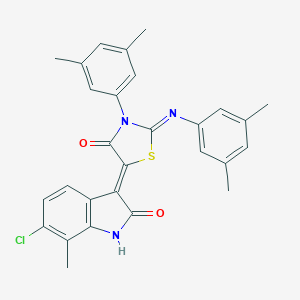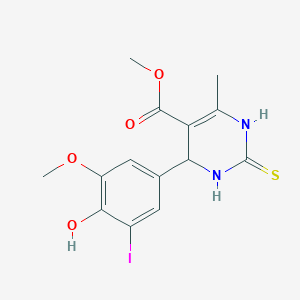![molecular formula C23H30N4OS B308486 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308486.png)
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound belongs to the family of benzoxazepine derivatives, which have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, several studies have suggested that it may exert its biological activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. In addition, this compound has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and physiological effects:
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory activity. Furthermore, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, which may contribute to its antimicrobial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its broad range of biological activities, which makes it a potential candidate for drug discovery and medicinal chemistry. In addition, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research of 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with hexylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit promising biological activities, making it a potential candidate for drug discovery and medicinal chemistry. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Nombre del producto |
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Fórmula molecular |
C23H30N4OS |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
3-hexylsulfanyl-6-(4-methylcyclohex-3-en-1-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H30N4OS/c1-3-4-5-8-15-29-23-25-22-20(26-27-23)18-9-6-7-10-19(18)24-21(28-22)17-13-11-16(2)12-14-17/h6-7,9-11,17,21,24H,3-5,8,12-15H2,1-2H3 |
Clave InChI |
ZNAMFBGPSXMBEN-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4CCC(=CC4)C)N=N1 |
SMILES canónico |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4CCC(=CC4)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B308405.png)

![1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308408.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B308409.png)
![6-(5-Bromo-2-furyl)-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308411.png)
![10-Bromo-6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308415.png)


![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloroanilino)-1,3-thiazol-4-one](/img/structure/B308419.png)

![10-Bromo-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B308423.png)
![3-(Benzylsulfanyl)-6-(2-bromo-5-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308425.png)
![10-Bromo-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B308426.png)